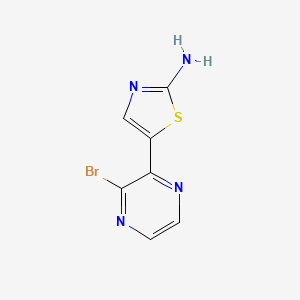
5-(3-Bromopyrazin-2-yl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Bromopyrazin-2-yl)thiazol-2-amine is a heterocyclic compound that contains both a thiazole and a pyrazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and nitrogen atoms in its structure makes it a versatile molecule for chemical modifications and reactions.
Preparation Methods
The synthesis of 5-(3-Bromopyrazin-2-yl)thiazol-2-amine typically involves the condensation of 3-bromopyrazine-2-carboxylic acid with thioamides under specific reaction conditions. One common method involves the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazole ring .
Chemical Reactions Analysis
5-(3-Bromopyrazin-2-yl)thiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(3-Bromopyrazin-2-yl)thiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of thiazole-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 5-(3-Bromopyrazin-2-yl)thiazol-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors that are crucial for the survival of pathogens or cancer cells. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar compounds to 5-(3-Bromopyrazin-2-yl)thiazol-2-amine include other thiazole and pyrazine derivatives, such as:
5-(2-Pyridyl)thiazol-2-amine: Similar structure but with a pyridine ring instead of a pyrazine ring.
5-(3-Chloropyrazin-2-yl)thiazol-2-amine: Similar structure but with a chlorine atom instead of a bromine atom.
The uniqueness of this compound lies in its specific combination of bromine and nitrogen atoms, which can influence its reactivity and interactions in chemical and biological systems .
Properties
Molecular Formula |
C7H5BrN4S |
|---|---|
Molecular Weight |
257.11 g/mol |
IUPAC Name |
5-(3-bromopyrazin-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H5BrN4S/c8-6-5(10-1-2-11-6)4-3-12-7(9)13-4/h1-3H,(H2,9,12) |
InChI Key |
JCNRYNOAYCNWIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)C2=CN=C(S2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


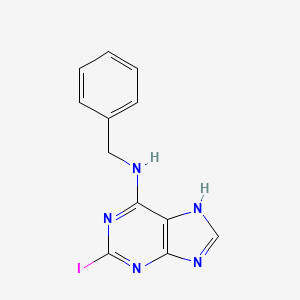
![1H-Imidazo[4,5-b]pyrazin-2-amine hydrochloride](/img/structure/B13094611.png)

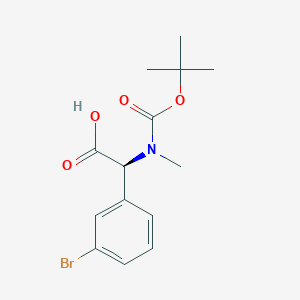
![3-(3-Bromophenyl)-5-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B13094624.png)
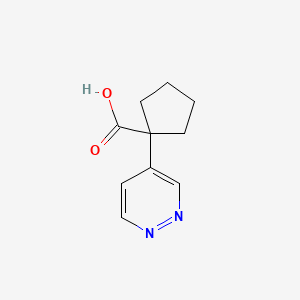

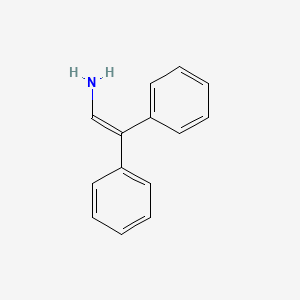
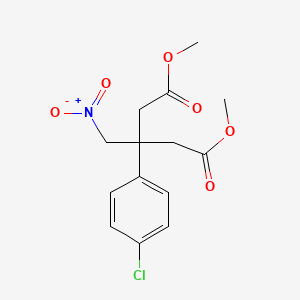

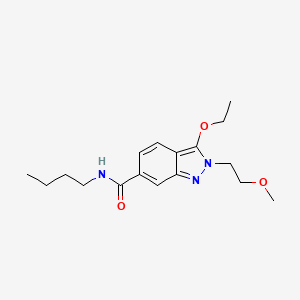
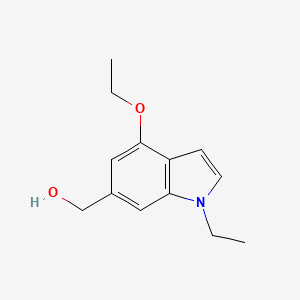
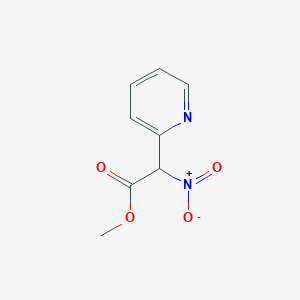
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol](/img/structure/B13094706.png)
